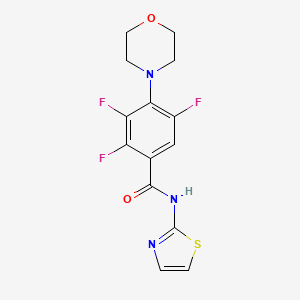
2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of trifluoromethyl groups, a morpholine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed through a reaction with an amine.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Morpholine Ring Addition: The morpholine ring can be introduced through nucleophilic substitution reactions.
Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl groups or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups and morpholine ring could play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoro-4-(4-morpholinyl)benzamide: Lacks the thiazole ring, which might affect its biological activity.
4-(4-Morpholinyl)-N-(1,3-thiazol-2-yl)benzamide: Lacks the trifluoromethyl groups, potentially altering its chemical reactivity and properties.
Uniqueness
2,3,5-TRIFLUORO-4-(4-MORPHOLINYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the combination of trifluoromethyl groups, a morpholine ring, and a thiazole ring. This unique structure can impart specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12F3N3O2S |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2,3,5-trifluoro-4-morpholin-4-yl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H12F3N3O2S/c15-9-7-8(13(21)19-14-18-1-6-23-14)10(16)11(17)12(9)20-2-4-22-5-3-20/h1,6-7H,2-5H2,(H,18,19,21) |
InChI Key |
FBGJBENPCOZLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)NC3=NC=CS3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















